molecular formula C21H20FN5O2 B10913276 3-(4-fluorophenyl)-6-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-(4-fluorophenyl)-6-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10913276
M. Wt: 393.4 g/mol
InChI Key: MHRLDVMCZQWHEC-UHFFFAOYSA-N
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Description

3-(4-FLUOROPHENYL)-6-METHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . The structure of this compound includes a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, and an isoxazolo[5,4-b]pyridine moiety, which is a fused heterocyclic system.

Preparation Methods

The synthesis of 3-(4-FLUOROPHENYL)-6-METHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps. One common method includes the use of hydrazine-coupled pyrazoles, which are synthesized through elemental microanalysis, FTIR, and 1H NMR techniques . The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods may include the use of advanced catalysts and eco-friendly procedures such as heterogeneous catalytic systems, ligand-free systems, ultrasound, and microwave-assisted reactions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

3-(4-FLUOROPHENYL)-6-METHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has significant applications in scientific research. It is used in the study of antileishmanial and antimalarial activities, where it has shown potent effects against Leishmania aethiopica and Plasmodium berghei . Additionally, it is used in molecular docking studies to understand its interaction with specific protein targets. The compound’s diverse pharmacological effects make it a valuable tool in medicinal chemistry and drug development .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, it interacts with the Lm-PTR1 enzyme, leading to inhibition of the parasite’s growth . The compound’s structure allows it to fit into the active site of the enzyme, characterized by lower binding free energy, which enhances its inhibitory effects. Similar mechanisms are observed in its antimalarial activity, where it targets specific enzymes in the Plasmodium species .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H20FN5O2

Molecular Weight

393.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-6-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H20FN5O2/c1-11-9-16(20(28)23-10-17-12(2)25-27(4)13(17)3)18-19(26-29-21(18)24-11)14-5-7-15(22)8-6-14/h5-9H,10H2,1-4H3,(H,23,28)

InChI Key

MHRLDVMCZQWHEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)F)C(=O)NCC4=C(N(N=C4C)C)C

Origin of Product

United States

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